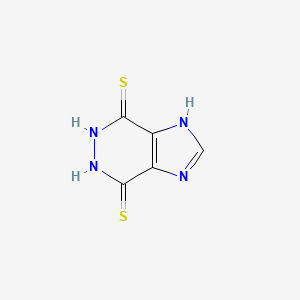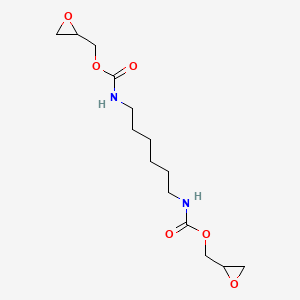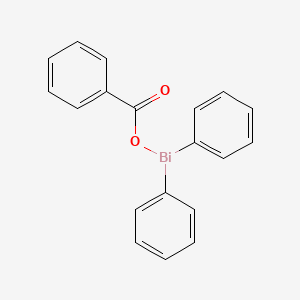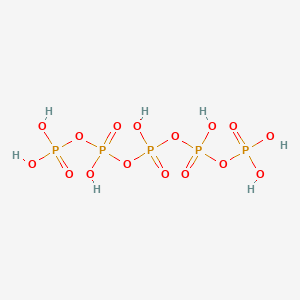
Pentaphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaphosphoric acid is a polyphosphoric acid with the chemical formula H₆P₅O₁₆ It is a strong acid known for its high reactivity and ability to form stable complexes with various metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentaphosphoric acid can be synthesized through the controlled hydrolysis of phosphorus pentoxide (P₂O₅) in the presence of water. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{P}_2\text{O}_5 + 3\text{H}_2\text{O} \rightarrow \text{H}_6\text{P}5\text{O}{16} ]
Industrial Production Methods
In industrial settings, this compound is produced by the thermal dehydration of orthophosphoric acid (H₃PO₄). This process involves heating orthophosphoric acid to high temperatures, leading to the formation of polyphosphoric acids, including this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pentaphosphoric acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form orthophosphoric acid and other lower polyphosphoric acids.
Complexation: It forms stable complexes with metal ions, which are useful in various applications.
Common Reagents and Conditions
Alcohols: Used in esterification reactions.
Water: Used in hydrolysis reactions.
Metal Salts: Used in complexation reactions.
Major Products
Esters: Formed from condensation reactions with alcohols.
Orthophosphoric Acid: Formed from hydrolysis.
Metal Complexes: Formed from reactions with metal salts.
Wissenschaftliche Forschungsanwendungen
Pentaphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism of action of pentaphosphoric acid involves its ability to donate protons (H⁺ ions) and form stable complexes with metal ions. This proton-donating ability makes it a strong acid, capable of catalyzing various chemical reactions. The formation of metal complexes is facilitated by the multiple oxygen atoms in its structure, which can coordinate with metal ions, stabilizing them and enhancing their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orthophosphoric Acid (H₃PO₄): A simpler phosphoric acid with fewer phosphorus atoms.
Pyrophosphoric Acid (H₄P₂O₇): Contains two phosphorus atoms and is less complex than pentaphosphoric acid.
Triphosphoric Acid (H₅P₃O₁₀): Contains three phosphorus atoms and is an intermediate between orthophosphoric acid and this compound.
Uniqueness
This compound is unique due to its higher phosphorus content and ability to form more complex structures compared to simpler phosphoric acids. This makes it particularly useful in applications requiring strong acidity and complexation capabilities.
Eigenschaften
CAS-Nummer |
12395-97-0 |
|---|---|
Molekularformel |
H7O16P5 |
Molekulargewicht |
417.92 g/mol |
IUPAC-Name |
bis[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/H7O16P5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
QTPILKSJIOLICA-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




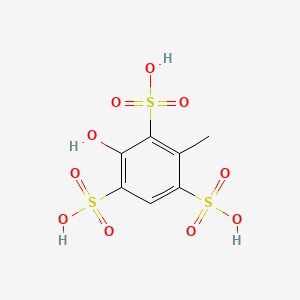


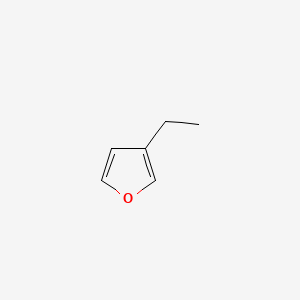
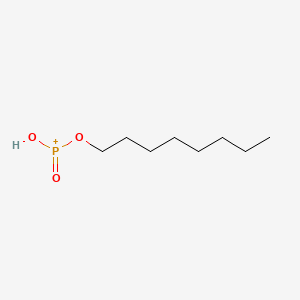

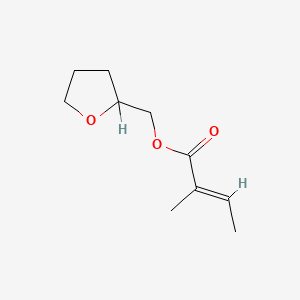

![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)
